molecular formula C17H17BrN2O B12634982 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-65-2

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one

Cat. No.: B12634982
CAS No.: 919292-65-2
M. Wt: 345.2 g/mol
InChI Key: LSMQYPKRYBDAEI-UHFFFAOYSA-N
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Description

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and an ethylaminoethyl group at the 6th position on the benzo[h]isoquinolin-1(2H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine. The reaction proceeds under controlled conditions, often requiring the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, aromatic aldehydes, and 2-hydroxymethylenebenzo[b]thiophen-3-one. Reaction conditions often involve the use of solvents such as ethanol, methanol, and acetic acid, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

Major products formed from these reactions include imines, amines, thioureas, and hydrazones. These products are often characterized by their unique spectroscopic properties, such as NMR and IR spectra, which provide insights into their structural features .

Scientific Research Applications

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes. These processes result in changes in fluorescence or colorimetric properties, allowing the detection of specific ions or molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one lies in its specific substitution pattern and the presence of the ethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919292-65-2

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

9-bromo-6-[2-(ethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C17H17BrN2O/c1-2-19-7-5-11-9-12-6-8-20-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-4,6,8-10,19H,2,5,7H2,1H3,(H,20,21)

InChI Key

LSMQYPKRYBDAEI-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br

Origin of Product

United States

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